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Compound of Interest

Compound Name: 4-Ethylaniline

Cat. No.: B1216643

An in-depth exploration into the molecular architecture and electronic properties of 4-
Ethylaniline, this technical guide serves as a crucial resource for researchers, scientists, and
professionals in drug development. By leveraging quantum chemical calculations, we unlock a
deeper understanding of this compound's behavior, paving the way for its advanced
applications.

4-Ethylaniline (C8H11N) is an aromatic amine that serves as a vital intermediate in the
synthesis of dyes, pharmaceuticals, and agrochemicals, and is increasingly finding use in
material science, particularly in the development of polymers and liquid crystals.[1][2][3][4] Its
molecular structure, featuring an ethyl group and an amino group attached to a benzene ring in
the para position, dictates its chemical reactivity and physical properties.[1] Quantum chemical
calculations provide a powerful lens through which to examine these characteristics at the
subatomic level, offering insights that are often difficult to obtain through experimental methods
alone.

This guide details the theoretical framework and computational protocols for the quantum
chemical analysis of 4-Ethylaniline, presenting key calculated data in a structured format. It
further provides visualizations of the computational workflow and the relationships between the
molecule's properties and its applications, offering a comprehensive toolkit for researchers.

Key Physicochemical and Calculated Properties

The fundamental properties of 4-Ethylaniline are summarized below. These values, derived
from both experimental measurements and computational predictions, form the basis for
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understanding the molecule's behavior.

Property Value Source
Molecular Formula C8H11N [L1I51617118]
Molecular Weight 121.18 g/mol [516]1[7]
IUPAC Name 4-ethylaniline [5]

CAS Number 589-16-2 [1][3]
Melting Point -5°C [21[6][9]
Boiling Point 214-216 °C [2][6]
Density 0.975 g/cm3 [6]
Appearance Colorless to pale yellow liquid

or solid

Table 1: General Physicochemical Properties of 4-Ethylaniline.

Theoretical Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT),
are instrumental in predicting the geometric and electronic properties of molecules like 4-
Ethylaniline. While specific computational results for 4-Ethylaniline are not abundant in the
provided search results, we can infer a standard set of properties that would be the target of
such a study. The following table outlines these key parameters.
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Parameter

Description

Typical Calculation Method

Optimized Geometry

The lowest energy
arrangement of atoms,
providing bond lengths and

angles.

DFT/B3LYP/6-311++G(d,p)

HOMO Energy

Energy of the Highest
Occupied Molecular Orbital,
indicating the ability to donate

an electron.

DFT/B3LYP/6-311++G(d,p)

LUMO Energy

Energy of the Lowest
Unoccupied Molecular Orbital,
indicating the ability to accept

an electron.

DFT/B3LYP/6-311++G(d,p)

HOMO-LUMO Gap

The energy difference between
the HOMO and LUMO, relating
to chemical reactivity and

electronic transitions.

DFT/B3LYP/6-311++G(d,p)

Dipole Moment

A measure of the polarity of

the molecule.

DFT/B3LYP/6-311++G(d,p)

Mulliken Atomic Charges

The partial charge distribution
on each atom, indicating

reactive sites.

DFT/B3LYP/6-311++G(d,p)

Vibrational Frequencies

Theoretical prediction of
infrared and Raman spectral
peaks for comparison with

experimental data.

DFT/B3LYP/6-311++G(d,p)

Table 2: Key Quantum Chemical Parameters for 4-Ethylaniline.

Experimental Protocols: A Computational Approach

The following section details a robust and widely accepted computational methodology for

performing quantum chemical calculations on 4-Ethylaniline and similar aromatic compounds.
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This protocol is based on established practices in the field.[10][11][12]
1. Molecular Structure Optimization:

o Objective: To find the equilibrium geometry of the 4-Ethylaniline molecule corresponding to
a minimum on the potential energy surface.

o Software: Gaussian 16 or a similar guantum chemistry software package.

o Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke,
3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good
balance of accuracy and computational cost for organic molecules.[11]

o Basis Set: The 6-311++G(d,p) basis set is suggested for a high degree of accuracy,
incorporating diffuse functions (++) for lone pairs and polarization functions (d,p) for a more
accurate description of bonding.

e Procedure:
o Construct the initial 3D structure of 4-Ethylaniline using a molecular builder.
o Perform a geometry optimization calculation using the specified method and basis set.

o Confirm that the optimization has converged to a true minimum by performing a frequency
calculation; the absence of imaginary frequencies indicates a stable structure.

2. Electronic Property Calculation:
o Objective: To determine the electronic characteristics of the optimized structure.

e Procedure: Using the optimized geometry from the previous step, perform a single-point
energy calculation. This will provide key electronic data, including HOMO and LUMO
energies, the total dipole moment, and the distribution of atomic charges (e.g., Mulliken
charges).

3. Vibrational Frequency Analysis:

e Objective: To predict the infrared (IR) spectrum of 4-Ethylaniline.
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e Procedure: The frequency calculation performed to confirm the optimized geometry also
yields the vibrational modes and their corresponding frequencies and intensities. These can
be plotted to generate a theoretical IR spectrum, which can then be compared with
experimental spectra for validation.[8]

Visualizing the Computational and Application
Pathways

To better understand the workflow and the relevance of these calculations, the following
diagrams are provided.

Computational Workflow

Initial Molecular Structure
(4-Ethylaniline)

'

Geometry Optimization
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Click to download full resolution via product page

Computational workflow for 4-Ethylaniline.

The diagram above illustrates the typical sequence of steps in a quantum chemical study of a
molecule like 4-Ethylaniline. Starting with an initial structure, the geometry is optimized to find
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the most stable conformation. Subsequent calculations then derive the vibrational and
electronic properties from this optimized structure.

Calculated Properties and Their Applications

Calculated Properties
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Linking calculated properties to applications.

This second diagram demonstrates the practical utility of the calculated quantum chemical
data. For instance, the HOMO-LUMO gap and atomic charges are crucial for predicting the
molecule's reactivity and its potential as a precursor in organic synthesis.[2] Similarly, the
dipole moment and charge distribution are vital inputs for molecular docking studies in drug
development, while calculated spectra aid in the interpretation of experimental results.

Conclusion

Quantum chemical calculations offer a profound, detailed perspective on the structure and
properties of 4-Ethylaniline. The methodologies outlined in this guide provide a clear
framework for researchers to compute and analyze its molecular and electronic characteristics.
The resulting data not only deepens our fundamental understanding of this compound but also
directly supports its application in diverse fields, from the synthesis of novel materials to the
development of new pharmaceutical agents. By integrating these computational techniques,
the scientific community can accelerate innovation and unlock the full potential of this versatile
chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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